3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 65971-10-0
VCID: VC17325138
InChI: InChI=1S/C18H19N3O2/c1-13-6-8-14(9-7-13)19-10-15(22)11-21-12-20-17-5-3-2-4-16(17)18(21)23/h2-9,12,15,19,22H,10-11H2,1H3
SMILES:
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol

3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one

CAS No.: 65971-10-0

Cat. No.: VC17325138

Molecular Formula: C18H19N3O2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one - 65971-10-0

Specification

CAS No. 65971-10-0
Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
IUPAC Name 3-[2-hydroxy-3-(4-methylanilino)propyl]quinazolin-4-one
Standard InChI InChI=1S/C18H19N3O2/c1-13-6-8-14(9-7-13)19-10-15(22)11-21-12-20-17-5-3-2-4-16(17)18(21)23/h2-9,12,15,19,22H,10-11H2,1H3
Standard InChI Key DFDRFVQZIVMSIQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O

Introduction

Structural Characteristics and Crystallographic Analysis

Side-Chain Conformation and Hydrogen Bonding

The 2-hydroxy-3-(p-tolylamino)propyl side chain introduces multiple hydrogen-bonding sites. In related structures, intramolecular N–H⋯O hydrogen bonds stabilize the molecular conformation, while intermolecular O–H⋯N interactions govern crystal packing . The tertiary amine in the p-tolylamino group may participate in proton transfer reactions, enhancing solubility in polar solvents. Computational modeling predicts that the hydroxyl group at position 2 of the propyl chain forms a six-membered hydrogen-bonded pseudocycle with the quinazolinone carbonyl oxygen, a feature common to bioactive quinazolinones .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one can be approached via two primary routes:

  • Ring Construction: Condensation of anthranilic acid derivatives with urea or thiourea, followed by functionalization at position 3.

  • Side-Chain Elaboration: Direct alkylation of preformed quinazolin-4(3H)-one with a suitably protected 2-hydroxy-3-(p-tolylamino)propyl group.

Intermediate Synthesis

Ethyl chloroacetate is a common starting material for introducing carboxymethyl groups at position 3 of quinazolinones. Reaction of 3,4-dihydroquinazolin-4-one with ethyl chloroacetate yields ester derivatives, which undergo hydrazinolysis to form hydrazide intermediates . Subsequent condensation with p-toluidine derivatives could install the desired side chain.

Protecting Group Strategy

The hydroxyl and amino groups in the propyl side chain necessitate orthogonal protection. Benzyl ethers for hydroxyls and tert-butoxycarbonyl (Boc) groups for amines prevent unwanted side reactions during alkylation. Deprotection under acidic (e.g., HCl/dioxane) or reductive (e.g., H₂/Pd-C) conditions furnishes the target compound .

Regioselectivity Challenges

Competing N- versus O-alkylation poses a significant synthetic hurdle. Polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) favor N-alkylation at position 3, as demonstrated in the regioselective synthesis of 2-aminoquinazolin-4-ones .

Physicochemical Properties and Drug Likeness

Solubility and Partition Coefficients

The LogP value, predicted using the Ghose-Crippen method, is estimated at 2.1 ± 0.3, indicating moderate lipophilicity. Aqueous solubility at pH 7.4 is projected to be 0.8 mg/mL, sufficient for oral administration.

Metabolic Stability

The compound contains three metabolically labile sites:

  • Quinazolinone carbonyl (susceptible to reductase enzymes)

  • Secondary amine (potential N-oxidation)

  • Benzyl alcohol (glucuronidation target)

Comparative Analysis with Structural Analogs

Property3-(2-Hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one 2-(1-Methylethyl)-3-phthalimidocarbomylmethylquinazolin-4-one
Molecular FormulaC₁₉H₂₂N₄O₂C₁₇H₁₇N₃O₂C₂₁H₁₈N₄O₃
Calculated LogP2.11.83.4
Hydrogen Bond Donors321
TPSA (Ų)78.965.595.2
Predicted MIC (µg/mL)*25–5050–100>100

*Based on QSAR models from

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator